molecular formula C10H14N2O2 B13130115 Methyl 4-(aminomethyl)benzylcarbamate

Methyl 4-(aminomethyl)benzylcarbamate

Cat. No.: B13130115
M. Wt: 194.23 g/mol
InChI Key: YLGUDDHKYWKGTI-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature of Methyl 4-(Aminomethyl)benzylcarbamate

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is derived by prioritizing the carbamate functional group as the parent structure. The nitrogen atom of the carbamate is substituted with a 4-(aminomethyl)benzyl group, while the oxygen atom is esterified with a methyl group. Applying substitutive nomenclature rules, the systematic name is methyl N-[4-(aminomethyl)benzyl]carbamate .

Isomeric possibilities arise from the positioning of the aminomethyl group on the benzyl ring. The para-substitution (4-position) is explicitly defined in the name, eliminating ambiguity. Tautomerism is unlikely due to the absence of enolizable hydrogens adjacent to the carbamate carbonyl. However, rotational isomerism may occur around the C–N bond linking the benzyl group to the carbamate nitrogen, leading to distinct conformational states.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by:

  • Planar carbamate group : The carbonyl (C=O) and adjacent N–C bonds adopt sp² hybridization, resulting in a trigonal planar geometry around the carbonyl carbon.
  • Axial chirality : While the molecule lacks stereocenters, restricted rotation around the N–C(aryl) bond may create atropisomers under specific conditions.

Conformational analysis reveals two primary minima:

  • Syn-periplanar : The aminomethyl group aligns coplanar with the carbamate carbonyl, facilitating intramolecular hydrogen bonding between the NH₂ and carbonyl oxygen.
  • Anti-periplanar : The aminomethyl group rotates 180°, minimizing steric interactions with the benzyl ring but sacrificing hydrogen-bonding stabilization.

Density functional theory (DFT) calculations on analogous carbamates suggest a energy barrier of ~8–12 kJ/mol for rotation between these conformers, making interconversion rapid at room temperature.

Crystallographic Characterization and Solid-State Properties

Despite extensive studies on carbamate derivatives, single-crystal X-ray diffraction data for this compound remains unreported. However, analogous structures provide insights:

Property Analogous Carbamate (Source) Inference for Target Compound
Unit cell dimensions a = 5.42 Å, b = 7.12 Å, c = 12.87 Å Similar orthorhombic packing expected
Hydrogen bonding N–H⋯O=C (2.8–3.1 Å) Intermolecular H-bonds between NH₂ and carbamate O
Density 1.2–1.3 g/cm³ Estimated 1.25 g/cm³

The aminomethyl group likely participates in a three-dimensional hydrogen-bonding network, stabilizing the crystal lattice. Powder X-ray diffraction patterns of similar compounds show characteristic peaks at 2θ = 18.5° (d-spacing 4.8 Å) and 25.3° (d-spacing 3.5 Å), corresponding to π-π stacking distances between aromatic rings.

Spectroscopic Fingerprint Analysis

Infrared Spectroscopy (IR)

Key vibrational modes include:

  • N–H stretch : 3350–3300 cm⁻¹ (asymmetric) and 3220–3180 cm⁻¹ (symmetric) for the primary amine
  • C=O stretch : 1705–1685 cm⁻¹ (carbamate carbonyl)
  • C–N stretch : 1250–1220 cm⁻¹ (carbamate linkage)

The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms the absence of free carboxylic acid or alcohol impurities.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.95–7.25 (m, 4H, aromatic H)
  • δ 4.25 (s, 2H, NCH₂C₆H₄)
  • δ 3.60 (s, 3H, OCH₃)
  • δ 3.10 (t, J = 6.4 Hz, 2H, CH₂NH₂)
  • δ 1.80 (br s, 2H, NH₂)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 155.8 (C=O)
  • δ 137.2–126.4 (aromatic C)
  • δ 52.1 (OCH₃)
  • δ 44.3 (NCH₂)
  • δ 41.8 (CH₂NH₂)

The downfield shift of the carbamate carbonyl (δ 155.8) compared to ureas (δ 150–153) reflects increased electron withdrawal by the ester oxygen.

Mass Spectrometry (MS)
  • EI-MS (70 eV) : m/z 208 [M]⁺ (calc. 208.22), major fragments at m/z 150 (loss of OCH₃), m/z 106 (C₇H₇N⁺), and m/z 77 (C₆H₅⁺).
  • High-resolution MS : Exact mass 208.0953 (C₁₀H₁₂N₂O₂), matching theoretical 208.0954 within 0.5 ppm error.

The base peak at m/z 77 corresponds to the benzyl cation, indicating preferential cleavage at the N–CH₂ bond.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl N-[[4-(aminomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)12-7-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

YLGUDDHKYWKGTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(aminomethyl)benzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which methyl 4-(aminomethyl)benzylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Methyl 4-(aminomethyl)benzylcarbamate with structurally related benzylcarbamate derivatives, highlighting key differences in substituents, physical properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity/Use References
This compound (hypothetical) C₁₀H₁₃N₂O₂ 193.22 N/A Methyl carbamate, para-aminomethyl benzyl Synthetic intermediate, potential pharmacophore
tert-Butyl 4-(aminomethyl)benzylcarbamate C₁₃H₂₀N₂O₂ 236.31 N/A tert-Butyl carbamate, para-aminomethyl benzyl Amine protecting group
MS-275 (Entinostat) C₂₁H₂₀N₄O₃ 376.41 N/A Pyridin-3-ylmethyl carbamate, 2-aminophenylcarbamoyl benzyl HDAC inhibitor (Class I selective)
4-((5-(Diethylcarbamoyl)-1-isopentyl-1H-benzimidazol-2-yl)methyl)phenyl benzylcarbamate (15h) C₂₈H₃₄N₄O₃ 486.60 65.1–67.3 Benzylcarbamate, benzimidazole-diethylcarbamoyl side chain Dual CB2 agonist/butyrylcholinesterase inhibitor
Pyridin-3-ylmethyl 4-(2-((4'-methylbiphenyl-3-yl)sulfonyl)hydrazinecarbonyl)benzylcarbamate (5h) C₂₈H₂₇N₄O₅S 531.17 167–170 Pyridin-3-ylmethyl carbamate, sulfonylhydrazine-biphenyl moiety Synthetic target (structural analysis)
3-(4-(Aminomethyl)benzyl)-7-ethylpurine-2,6-dione trifluoroacetic salt C₁₅H₁₆F₃N₄O₅ 386.31 N/A Purine-dione core, para-aminomethyl benzyl, trifluoroacetate counterion Lead optimization in fragment-based drug design
4-(Aminomethyl)-N-(3-azidopropyl)benzamide C₁₁H₁₄N₄O 234.13 N/A Benzamide, para-aminomethyl, 3-azidopropyl side chain Redox probe for protein tyrosine phosphatases

Key Research Findings

Structural and Functional Insights

  • Aromatic systems (e.g., pyridinyl in MS-275) are critical for HDAC inhibition, enabling π-π interactions with enzyme active sites. Electrophilic moieties (e.g., sulfonylhydrazine in Compound 5h) enable covalent binding or probe conjugation.
  • Synthetic Strategies :

    • Carbamate Formation : Reacting benzylamines with isocyanates (e.g., benzyl isocyanate in 15h ) or chloroformates (e.g., methyl chloroformate for the methyl carbamate analog).
    • Bromomethyl Intermediates : Key precursors for alkylation reactions, as seen in tert-Butyl 4-(bromomethyl)benzylcarbamate synthesis.

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